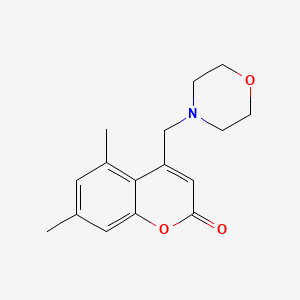

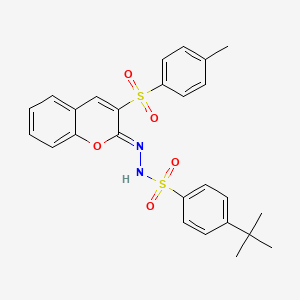

![molecular formula C20H20FN3O2 B2505275 N-(4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1574583-79-1](/img/structure/B2505275.png)

N-(4-氟苯基)-5-甲基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .Molecular Structure Analysis

In a tricyclic quinazoline molecule, there are three important moieties: benzene, pyrimidine, and an additional cyclic side-chain portion . Besides, tricyclic quinazolines contain several reaction centers, such as the nitrogen atoms at positions N-1 and N-3, and the carbonyl and imine groups at the C-4 carbon atom in the pyrimidine ring .Chemical Reactions Analysis

The presence of these fragments contributes to multireactivity in various types of reaction . The compounds 2,3-di(thio-4-chlorophenyl)quinoxaline (23) and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine (24) showed highest inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .Physical And Chemical Properties Analysis

Quinazoline scaffolds have attracted special attention because of their diverse chemical and biological features . In a tricyclic quinazoline molecule, there are three important moieties: benzene, pyrimidine, and an additional cyclic side-chain portion .科学研究应用

Anticancer Potential

Bladder cancer remains a significant health challenge worldwide. Traditional therapies often face limitations due to multidrug resistance or severe side effects. However, targeted therapy directed at specific molecular pathways shows promise. Quinazoline derivatives, including compounds like erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, have been approved for antitumor clinical use. These derivatives’ efficacy depends on the substituents and their positions on the cyclic quinazoline structure. Researchers are actively designing and synthesizing new quinazoline-based compounds as potential drugs against bladder cancers .

Immunotherapy Enhancement

In patients with non-muscle-invasive bladder cancer (NMIBC), immunotherapy plays a crucial role. Quinazoline derivatives can enhance the immune response, contributing to better treatment outcomes for NMIBC patients .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives, which include quinazoline-based compounds, exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated these effects .

Cytotoxic Effects

Quinazoline derivatives have been screened for cytotoxic effects on various cell lines. For instance, compounds like 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one and 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one were evaluated for their cytotoxicity against MCF-7, MDA-MB-231, MCF-10A, and WRL-68 cells .

Synthesis and Bioactivities

Owing to their significant biological activities, quinazoline derivatives continue to attract attention in both synthesis and bioactivity research. Recent advances in understanding their properties and applications contribute to ongoing investigations .

作用机制

Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . A very promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways .

未来方向

属性

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-23-17-12-13(19(25)22-15-8-6-14(21)7-9-15)5-10-16(17)20(26)24-11-3-2-4-18(23)24/h5-10,12,18H,2-4,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCVQXJCUIUFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

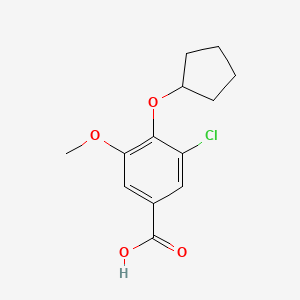

![[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2505192.png)

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)

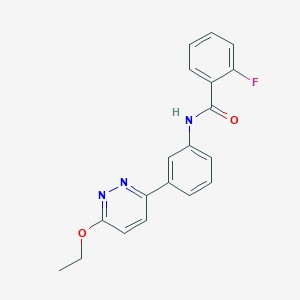

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

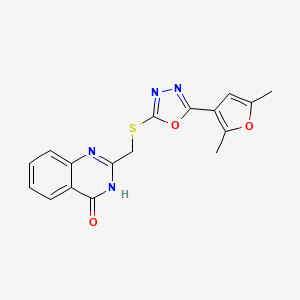

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)